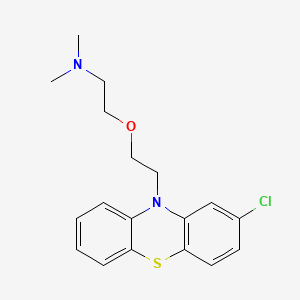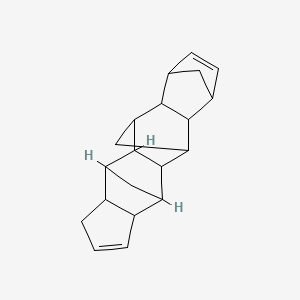
Tetra-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-cyclopentadiene is a highly substituted derivative of cyclopentadiene, a five-membered ring compound with alternating double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetra-cyclopentadiene typically involves the reaction of zirconacyclopentenes with acyl cyanides at room temperature. This method allows for the formation of 1,2,3-trisubstituted cyclopentadienes in high yields . Another approach involves the reaction of aluminacyclopentadienes with aldehydes, resulting in the formation of multiply substituted cyclopentadienes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zirconium or aluminum-based catalysts to facilitate the formation of the desired product. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Tetra-cyclopentadiene undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted cyclopentadienes, which can be further utilized in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Tetra-cyclopentadiene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tetra-cyclopentadiene involves its interaction with various molecular targets. For example, in its role as an antioxidant, it participates in radical-chain oxidation reactions, terminating the chain reaction by neutralizing free radicals . This mechanism is crucial in preventing oxidative damage in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: The parent compound, less substituted and less reactive.
Pentafulvene: Another highly substituted derivative with different electronic properties.
Ferrocene: A metallocene with a similar cyclopentadienyl ligand but containing an iron center.
Uniqueness
Tetra-cyclopentadiene is unique due to its high degree of substitution, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Propiedades
Número CAS |
23197-86-6 |
|---|---|
Fórmula molecular |
C20H24 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
heptacyclo[9.6.1.13,9.113,16.02,10.04,8.012,17]icosa-5,14-diene |
InChI |
InChI=1S/C20H24/c1-2-11-12(3-1)14-7-13(11)19-15-8-16(20(14)19)18-10-5-4-9(6-10)17(15)18/h1-2,4-5,9-20H,3,6-8H2 |
Clave InChI |
PWIYIZVNRLAFOR-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C3CC2C4C3C5CC4C6C5C7CC6C=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




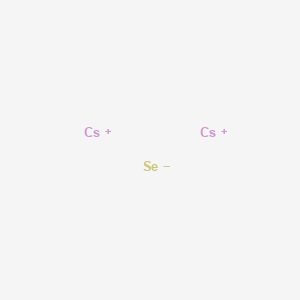
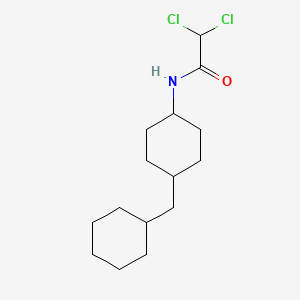


![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
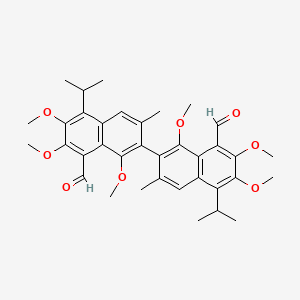
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)

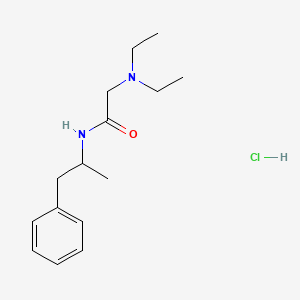
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
